![molecular formula C23H17NO4 B3000034 2-Benzo[D]1,3-dioxolen-5-YL-3-((3-methoxyphenyl)amino)inden-1-one CAS No. 1119392-49-2](/img/structure/B3000034.png)
2-Benzo[D]1,3-dioxolen-5-YL-3-((3-methoxyphenyl)amino)inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Benzo[D]1,3-dioxolen-5-YL-3-((3-methoxyphenyl)amino)inden-1-one” is a chemical compound that incorporates a benzo[d][1,3]dioxole subunit . This structural motif is an integral part of many natural products and possesses important pharmaceutical and biological applications .
Synthesis Analysis
The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . A direct and concise method was used to create a novel benzo[d][1,3]dioxole incorporated diselenide using stable and readily available starting material . The synthesized compound was then transformed into various synthetically important unsymmetrical monoselenides .Molecular Structure Analysis
The molecular structure of compounds with the benzo[d][1,3]dioxole subunit has been characterized by various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry have also been reported .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the transformation of the synthesized diselenide into various synthetically important unsymmetrical monoselenides . This is achieved by cleavage of the Se–Se bond with sodium borohydride or rongalite, followed by the addition of suitable electrophiles .Aplicaciones Científicas De Investigación
Molecular Synthesis and Structure Analysis
Synthesis and Structural Characterization : A study by Jayaraj and Desikan (2020) on a similar compound, 2H-1,3-benzodioxol-5-yl 3-(4‑hydroxy-3-methoxyphenyl) prop‑2-enoate, involved synthesis and detailed structural characterization using various techniques such as FT-IR, NMR, LC-MS/MS, and single crystal X-ray data. This compound, like the one , is noted for its potential utility in biological applications (Jayaraj & Desikan, 2020).
Photoinitiator for Polymerization : Kumbaraci et al. (2012) explored a derivative of 1,3-benzodioxole as a photoinitiator for free radical polymerization. This research highlights the potential use of such compounds in material science, particularly in polymerization processes (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).
Computational Studies and Biological Applications
- Electronic and Photophysical Properties : A computational study of a similar compound, BDMFP, by Perez Panza et al. (2020), analyzed electronic, vibrational transitions, and nonlinear optical behavior. This suggests potential applications in materials science and photonics (Perez Panza, Niebles, Vargas-Michelena, Pérez-Hincapié, & Gamboa, 2020).
Synthesis of Derivatives and Biological Activities
Antimicrobial Activities : A study by Bektaş et al. (2007) on triazole derivatives, including compounds similar to the one , investigated their synthesis and antimicrobial activities. This indicates potential applications in the development of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Fluorescence and Photophysical Behavior : Research by Chai et al. (2013) on benzobisoxazole derivatives, including the synthesis and characterization of these compounds, demonstrated their fluorescence behavior, suggesting applications in fluorescence-based technologies (Chai, Zhang, Tong, & Liu, 2013).
Direcciones Futuras
The future directions in the research of these compounds could involve further exploration of their potential applications in various fields, as well as the synthesis and evaluation of novel organoselenides . Additionally, more research could be conducted to understand the mechanism of action and the physical and chemical properties of “2-Benzo[D]1,3-dioxolen-5-YL-3-((3-methoxyphenyl)amino)inden-1-one”.
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-(3-methoxyanilino)inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4/c1-26-16-6-4-5-15(12-16)24-22-17-7-2-3-8-18(17)23(25)21(22)14-9-10-19-20(11-14)28-13-27-19/h2-12,24H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKQZSQSLYKOEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(C(=O)C3=CC=CC=C32)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2999951.png)
![3,4-diethoxy-N~1~-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2999952.png)
![9-Hydroxy-2,7-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid](/img/structure/B2999955.png)


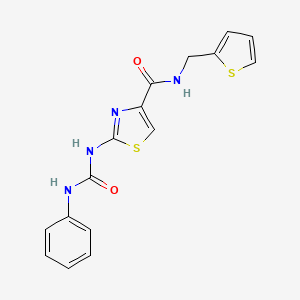
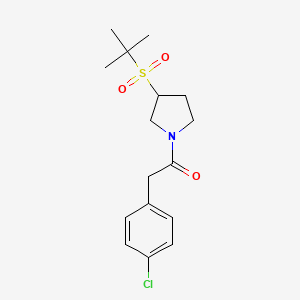
![N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxy-3-methoxybenzamide](/img/structure/B2999960.png)
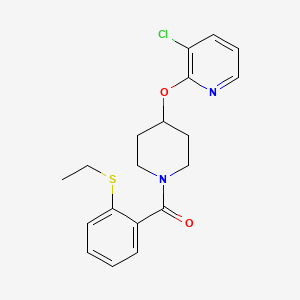
![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2999964.png)
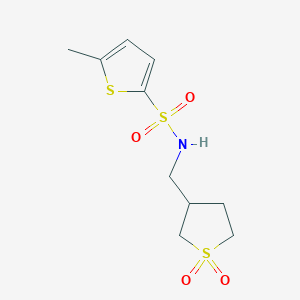
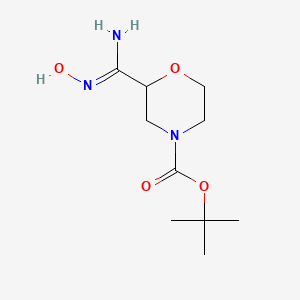
![1-(2-Methylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2999971.png)
![N-(3-(3-chlorophenyl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2999972.png)
